molecular formula C20H12F5N3O4 B605404 (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid CAS No. 1416799-28-4

(S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid

Cat. No. B605404
M. Wt: 453.32
InChI Key: QEBYISWYMFIXOZ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMG-333 is a potent and selective TRPM8 antagonist for the treatment of migraine. AMG-333 was well-tolerated in 28 day rat and dog preclinical safety studies and advanced to Phase 1 human clinical trials.

Scientific Research Applications

  • Synthesis and Pharmaceutical Applications : This compound has been a subject of research in the synthesis of new chemical entities with potential pharmaceutical applications. For instance, a study conducted by Sutherland et al. (2003) involved the synthesis of fluoropyridine analogues of nicotinic agonists, indicating its role in the development of novel drugs targeting nicotinic acetylcholine receptors (Sutherland, Gallagher, Sharples, & Wonnacott, 2003).

  • Antibacterial Agent Research : Chu et al. (1986) explored novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids as antibacterial agents. These compounds, including derivatives of nicotinic acid, showed significant in vitro antibacterial potency, indicating the potential of this compound in antibacterial drug development (Chu, Fernandes, Claiborne, Gracey, & Pernet, 1986).

  • Cancer Treatment Research : A study by ロバート ヘンリー,ジェームズ (2006) focused on the development of an Aurora kinase inhibitor that might be useful in treating cancer. This shows the potential application of the compound in oncology research (ロバート ヘンリー,ジェームズ, 2006).

  • Industrial Production : Lisicki et al. (2022) carried out a literature review on ecological methods to produce nicotinic acid, discussing the potential for green chemistry applications and environmentally friendly production processes (Lisicki, Nowak, & Orlińska, 2022).

  • Dual PPARalpha/delta Agonist Effects : Ciocoiu et al. (2010) synthesized compounds that exhibited powerful agonist effects for both PPARalpha and PPARdelta, demonstrating the use of this compound in metabolic disease research (Ciocoiu, Nikolić, Nguyen, Thoresen, Aasen, & Hansen, 2010).

properties

IUPAC Name

6-[[(S)-(3-fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]carbamoyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F5N3O4/c21-12-2-1-7-26-17(12)16(10-4-6-15(13(22)8-10)32-20(23,24)25)28-18(29)14-5-3-11(9-27-14)19(30)31/h1-9,16H,(H,28,29)(H,30,31)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBYISWYMFIXOZ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)NC(=O)C3=NC=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)[C@H](C2=CC(=C(C=C2)OC(F)(F)F)F)NC(=O)C3=NC=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336744
Record name AMG-333
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid

CAS RN

1416799-28-4
Record name AMG-333
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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